molecular formula C21H17N3O4 B12215463 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12215463
M. Wt: 375.4 g/mol
InChI Key: ZGPGZKBLVYLXKK-UHFFFAOYSA-N
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Description

4-[2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzoxazepine-dione core fused with a pyrazole-oxoethyl substituent. The benzoxazepine-dione scaffold is characterized by a seven-membered oxygen- and nitrogen-containing ring system, which is structurally related to benzodiazepines but incorporates an additional oxygen atom and two ketone groups.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-[2-(5-methyl-1-phenylpyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H17N3O4/c1-14-17(11-22-24(14)15-7-3-2-4-8-15)18(25)12-23-20(26)13-28-19-10-6-5-9-16(19)21(23)27/h2-11H,12-13H2,1H3

InChI Key

ZGPGZKBLVYLXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-2-oxoethyl benzoxazepine-3,5-dione under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound participates in diverse reactions due to its functional groups:

Nucleophilic Attack on Carbonyl Groups

The diketone structure (positions 3 and 5) facilitates nucleophilic additions:

  • Example : Reaction with hydrazines or amines to form hydrazones or imines.

  • Mechanism : The carbonyl carbons act as electrophilic centers, attracting nucleophiles like NH₂ groups.

Electrophilic Substitution on Aromatic Rings

The benzene and pyrazole rings undergo substitution reactions:

  • Example : Bromination or nitration under acidic conditions.

  • Selectivity : Substituents (e.g., methyl groups) direct electrophiles to specific positions.

Cycloaddition Reactions

The heterocyclic framework may engage in cycloadditions (e.g., Diels-Alder):

  • Example : Reaction with dienes to form fused rings.

  • Factors : Steric hindrance from bulky substituents (e.g., phenyl groups) may influence regioselectivity.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

Technique Key Observations
¹H-NMR Signals for aromatic protons (δ 7.16–8.29 ppm), NH protons (δ 10.32 ppm), and CH₂ groups .
IR Peaks at ~1714 cm⁻¹ (C=O), ~1655 cm⁻¹ (C=N), and ~3214 cm⁻¹ (NH) .
Mass Spectrometry Molecular ion peak at m/z 466 for derivatives (e.g., pyrazole carbaldehydes) .

Reaction Conditions and Challenges

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while protic solvents (e.g., methanol) stabilize intermediates .

  • Temperature Control : Elevated temperatures accelerate cyclization but may degrade sensitive functional groups (e.g., diketones).

Comparison of Reaction Types

Reaction Type Example Key Features
Nucleophilic Attack Formation of hydrazonesSelective targeting of carbonyls, pH-dependent.
Electrophilic Substitution Bromination of aromatic ringsDirecting groups influence regioselectivity.
Cycloaddition Diels-Alder with dienesSteric effects limit reactivity; requires heat or light.

This compound’s reactivity profile underscores its versatility in medicinal chemistry. Further studies on reaction kinetics and biological mechanisms are required to fully harness its therapeutic potential.

References :

  • Evitachem Product Page (2025)

  • J-Stage Article (2016)

  • Evitachem Product Page (2025)

Scientific Research Applications

Biological Activities

Teneligliptin exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antidiabetic Activity

Teneligliptin is primarily recognized for its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, which is crucial in the management of Type 2 diabetes mellitus. By inhibiting DPP-IV, it enhances the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels. Clinical studies have demonstrated its efficacy in lowering HbA1c levels and improving glycemic control in diabetic patients .

Antimicrobial Properties

Research has indicated that Teneligliptin possesses antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It exhibits potential in reducing inflammatory markers and mediators, which could be beneficial in conditions characterized by chronic inflammation .

Antioxidant Activity

Teneligliptin has demonstrated antioxidant properties that help in scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases .

Case Studies

Several case studies highlight the applications of Teneligliptin:

Case Study 1: Clinical Efficacy in Diabetes Management

A clinical trial involving Type 2 diabetes patients showed that Teneligliptin significantly reduced fasting plasma glucose levels and improved postprandial glucose control compared to placebo groups. The study emphasized its safety profile and minimal side effects .

Case Study 2: Antimicrobial Screening

In vitro studies assessed the antimicrobial activity of Teneligliptin against Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, supporting its potential use as an adjunct therapy for bacterial infections .

Mechanism of Action

The mechanism of action of 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Data Table: Structural and Hypothesized Properties of Comparable Compounds

Compound Name/Structure Core Scaffold Key Substituents Hypothesized Activity Reference
Target Compound Benzoxazepine-dione Pyrazole-oxoethyl CNS modulation, enzyme inhibition -
[18F]FECUMI-101 Triazine-dione Piperazine-fluoroethoxy PET imaging (serotonin receptors)
Coumarin-Benzoxazepine Hybrid (4g) Benzoxazepine-coumarin Coumarin-tetrazole Anticancer, antimicrobial
Urea-Thiazole Derivative (3d) Thiazole-urea Trifluoromethylphenyl, hydrazinyl Kinase inhibition

Research Findings and Limitations

  • Biological Data Gap: No direct pharmacological studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs and computational predictions.
  • Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () could resolve hydrogen-bonding networks in the target compound’s crystals, aiding in stability assessments .

Biological Activity

4-[2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Synthesis

The compound is synthesized through a reaction involving equimolar quantities of 3-(5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) and 1H-indene-1,3(2H)-dione in an ethanol solvent with piperidine as a catalyst. The resulting product is recrystallized from dimethylformamide to yield yellow crystals with a melting point of 276–277 °C .

Structural Characteristics

The molecular formula of the compound is C19H16N2O3C_{19}H_{16}N_{2}O_{3} and it has a molecular weight of 320.34 g/mol. The structure includes a benzoxazepine core which contributes to its pharmacological properties. The crystal structure reveals that the molecule exhibits significant planarity, facilitating π-π stacking interactions which are crucial for biological activity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined and compared with standard antibiotics like ciprofloxacin and ketoconazole .

CompoundMIC (µg/mL)Activity
Test Compound62.5Antibacterial
Ciprofloxacin15.62Control
Ketoconazole31.5Control

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies indicate that derivatives containing the pyrazole moiety can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes. This suggests a mechanism by which these compounds can alleviate symptoms associated with inflammation .

Anticancer Activity

Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation as an anticancer agent. In vitro studies have indicated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines .

Case Studies

  • Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated significant zones of inhibition for several compounds, suggesting their potential as new antimicrobial agents .
  • Anti-inflammatory Mechanism : A study focused on the anti-inflammatory properties of pyrazole derivatives found that these compounds could reduce the production of pro-inflammatory cytokines in vitro, indicating their potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves:

Pyrazole Core Formation : Reacting 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a β-keto ester under basic conditions to form the acetylated pyrazole intermediate (e.g., via Claisen-Schmidt condensation) .

Benzoxazepine Ring Construction : Coupling the pyrazole intermediate with a benzoxazepine precursor (e.g., 1,4-benzoxazepine-3,5-dione) using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

Purification : Recrystallization from ethanol/DMF (1:1) or column chromatography (chloroform/methanol) to isolate the final product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, pyrazole protons typically appear as singlets at δ 2.3–2.5 ppm (methyl groups) and aromatic protons at δ 7.2–7.8 ppm .
  • X-ray Crystallography : To resolve ambiguities in the fused benzoxazepine-pyrazole system, as seen in related compounds like (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanone derivatives .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} confirm the presence of carbonyl groups in the benzoxazepine ring .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Initial screens should focus on:

  • Receptor Binding Studies : Use radioligand displacement assays (e.g., GABAA_A receptors, given structural similarity to benzodiazepines) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard agents like ciprofloxacin .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics, as demonstrated in triazine-dione syntheses (e.g., 93% yield achieved under reflux in acetonitrile ).
  • Catalyst Screening : Test NaI/K2_2CO3_3 systems for nucleophilic substitutions, which enhance coupling efficiency in heterocyclic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield, as shown in analogous pyrazole-fused benzodiazepines .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Identify conformational equilibria (e.g., restricted rotation in the oxazepine ring) causing peak splitting .
  • DFT Computational Modeling : Compare theoretical (B3LYP/6-31G*) and experimental 13^{13}C NMR shifts to assign ambiguous signals .
  • Variable-Temperature Studies : Cool samples to −90°C to slow exchange processes, simplifying splitting patterns in pyrazole methyl groups .

Q. What strategies are effective for probing structure-activity relationships (SAR) in benzoxazepine-pyrazole hybrids?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace the 5-methyl group on pyrazole with halogens or electron-withdrawing groups) and assess changes in receptor binding affinity .
  • Crystallographic Overlay Analysis : Compare X-ray structures of analogs to identify critical pharmacophoric features (e.g., hydrogen bonding between the benzoxazepine carbonyl and target proteins) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity data .

Q. How to address discrepancies in biological activity across different assay models?

  • Methodological Answer :

  • Species-Specific Receptor Profiling : Test compound activity on human vs. murine GABAA_A receptor isoforms (e.g., α1β2γ2 vs. α2β3γ2) to explain variations in anxiolytic vs. sedative effects .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if poor in vivo activity stems from rapid Phase I oxidation of the pyrazole methyl group .
  • Membrane Permeability Studies : Employ Caco-2 cell monolayers to evaluate whether low antimicrobial activity in whole-cell assays relates to poor penetration .

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